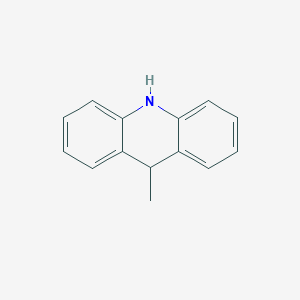

9-Methyl-9,10-dihydroacridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-methyl-9,10-dihydroacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-10,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBQDIFAHYIUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2NC3=CC=CC=C13 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572005 | |

| Record name | 9-Methyl-9,10-dihydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4217-52-1 | |

| Record name | 9-Methyl-9,10-dihydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Organic Chemistry and Redox Catalysis

9-Methyl-9,10-dihydroacridine and its derivatives are recognized for their utility in organic synthesis and their increasing application in redox catalysis. Dihydroacridines, in general, are noted for their low C-H bond dissociation energies, making them suitable substrates for studying C-H amination reactions. d-nb.info Their derivatives have been employed in metal-free photocatalytic oxidation reactions to produce acridones, demonstrating their role in developing environmentally friendly synthetic methods. nih.gov

In the realm of photoredox catalysis, dihydroacridine-based organic photocatalysts are being developed for processes like atom transfer radical polymerization (ATRP). pku.edu.cn Although 9,9-dimethyl-9,10-dihydroacridine (B1200822) was initially considered to have an unstable oxidative state, its weaker electron-donating ability contributes to a higher energy level in the excited state, which can be advantageous for certain photocatalytic applications. pku.edu.cn The development of donor-acceptor-donor (DAD) compounds incorporating 9,9-dimethyl-9,10-dihydroacridine units highlights their potential in creating materials with interesting photophysical and redox properties. rsc.org

Fundamental Role As a Hydride and Electron Donor System

One of the most critical functions of 9-Methyl-9,10-dihydroacridine and its analogues is their capacity to act as both hydride and electron donors. These compounds are considered models for the biological redox cofactor NADH (Nicotinamide Adenine (B156593) Dinucleotide). nih.govrsc.org The transfer of a hydride (a proton and two electrons) is a fundamental process in many chemical and biological reactions.

Studies have shown that the hydride transfer from NADH analogues like 10-methyl-9,10-dihydroacridine can proceed through various mechanisms, including a stepwise transfer of an electron, a proton, and then another electron. d-nb.info The efficiency and mechanism of this transfer can be influenced by the specific reactants and conditions. For instance, the reaction of 10-methyl-9,10-dihydroacridine with certain metal-oxo complexes has been shown to involve a rate-determining electron transfer step. rsc.org

Upon photoexcitation, the reducing power of NADH models like 10-methyl-9,10-dihydroacridine is significantly enhanced, making them potent electron, hydrogen atom, and hydride donors. nih.gov This property is being explored for applications such as the photochemical reduction of protons to generate hydrogen, a key component of solar fuel technologies. usc.edu The excited state of 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583), for example, has been studied for its potential to release a hydride upon irradiation. usc.eduohiolink.edu

The kinetics of hydride exchange reactions involving 10-methyl-9,10-dihydroacridine have been studied in detail, revealing complex mechanisms that can involve the formation of an intermediate donor-acceptor complex. nih.gov These studies often utilize deuterated analogues to probe the kinetic isotope effect, which provides insights into whether the C-H bond cleavage is the rate-determining step of the reaction. nih.govacs.org

Evolution of Dihydroacridine Chemistry and Its Analogues

Established Synthetic Routes to 9-Methyl-9,10-dihydroacridine

The construction of the this compound core can be achieved through several synthetic methodologies, each with its own advantages and limitations.

Reductive Synthesis from Acridinium (B8443388) Precursors

A primary and effective method for synthesizing this compound involves the reduction of corresponding acridinium precursors. This approach leverages the high reactivity of the acridinium cation, particularly at the 9-position, which is susceptible to nucleophilic attack. researchgate.net

The synthesis often begins with the preparation of a 10-methylacridinium (B81027) salt. For instance, 9-ethylacridine (B14139479) can be reacted with methyl iodide in acetone (B3395972) under microwave irradiation to form the corresponding acridinium iodide. nih.gov Subsequent reaction of this electrophilic acridinium salt with a suitable reducing agent or a Grignard reagent, such as ethylmagnesium bromide, leads to the formation of the desired 9,10-dihydroacridine (B10567) derivative. nih.gov This method is particularly advantageous for creating N-substituted dihydroacridines and allows for the straightforward introduction of various substituents at the C-9 position. nih.gov

It has been noted that in the synthesis of N-H dihydroacridines, the Grignard reagent can act as a base, deprotonating the N-H acridinium precursor, which can complicate the reaction. nih.gov

Cyclization Reactions for Dihydroacridine Core Formation

The formation of the dihydroacridine core can also be accomplished through intramolecular cyclization reactions. A classic approach is the Bernthsen acridine synthesis, which involves the acid-catalyzed condensation of a diphenylamine (B1679370) with a carboxylic acid or its derivative. For instance, the reaction of diphenylamine with propionic acid in the presence of zinc chloride under microwave conditions can yield 9-ethylacridine, a precursor that can be further modified to this compound. nih.gov

However, acid-catalyzed cyclization methods can be problematic, sometimes leading to competing elimination reactions that result in undesired byproducts. nih.govnih.gov This has prompted the development of improved procedures to minimize these side reactions and increase the yield of the desired dihydroacridine product. nih.govnih.gov

More recent developments include copper-catalyzed tandem cyclization-C(sp2)-N coupling reactions and Sc(OTf)3-catalyzed dehydrogenative cyclization, which offer alternative pathways to acridone (B373769) and N-methylacridone structures, respectively. acs.orgacs.org These can then be further modified to the dihydroacridine form.

Microwave-Assisted Synthetic Approaches

Microwave irradiation has emerged as a valuable tool in the synthesis of 9,10-dihydroacridine derivatives, offering significant advantages in terms of reduced reaction times and often improved yields. mdpi.com

Microwave-assisted synthesis has been successfully applied to the Bernthsen acridine synthesis, as mentioned earlier, for the preparation of 9-ethylacridine. nih.gov Furthermore, the N-methylation of acridines using methyl iodide can be efficiently carried out under microwave heating. nih.gov The use of microwave irradiation is also beneficial in promoting cyclization reactions, such as the intramolecular acylation of N-phenylanthranilic acid derivatives to form acridones, which are precursors to dihydroacridines. rsc.org This technique often proceeds under solvent-free conditions and demonstrates good tolerance for a variety of functional groups. rsc.org

Functionalization and Derivatization Strategies for this compound

The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Introduction of Substituents at the 9-Position

The 9-position of the 9,10-dihydroacridine ring is a key site for introducing chemical diversity. The reactivity of the acridinium ion at this position facilitates the addition of various nucleophiles. researchgate.net

A common strategy involves the reaction of a 10-methylacridinium salt with Grignard reagents, which allows for the introduction of a wide array of alkyl and aryl groups. nih.govacs.org For example, reacting a 10-methylacridinium salt with ethylmagnesium bromide yields the 9-ethyl-10-methyl-9,10-dihydroacridine. nih.gov

Furthermore, the introduction of phosphorus-containing groups at the 9-position has been achieved through nucleophilic aromatic substitution of hydrogen (SNH). nih.gov This method has been used to synthesize 9-phosphoryl-9,10-dihydroacridines. nih.gov The photolysis of 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine leads to the heterolytic cleavage of the C-O bond, forming a 10-methyl-9-phenylacridinium cation, which can then be further functionalized. researchgate.net

N-Substitution and Ring Modification Chemistry

Modification at the nitrogen atom (N-10) and on the aromatic rings of the dihydroacridine core offers another avenue for creating new derivatives.

N-substitution is typically achieved by reacting the N-H dihydroacridine with an appropriate electrophile. For instance, N-methylation can be accomplished using methyl iodide. nih.gov The synthesis of N-substituted dihydroacridines can also be planned from the start, for example, by using an N-substituted diphenylamine in the initial cyclization reaction. rsc.org

Functionalization of the aromatic rings of the dihydroacridine can be achieved through various aromatic substitution reactions. For instance, Suzuki-Miyaura cross-coupling reactions have been used to introduce aryl groups at the 2 and 7 positions of the dihydroacridine scaffold. rsc.org This often requires prior functionalization of the rings, for example, through bromination. rsc.org One-pot C-H arylation procedures have also been developed for the functionalization of the 2/7-positions of the acridine unit. rsc.org

Synthesis of Specific 9-Substituted 9,10-Dihydroacridine Derivatives (e.g., 9-phenyl, 9,9-disubstituted)

The synthesis of 9,10-dihydroacridine derivatives with specific substituents at the 9-position, such as phenyl or dialkyl groups, has been a subject of considerable research. These modifications are crucial for tuning the molecule's electronic and steric properties for various applications.

9,9-Disubstituted Derivatives: The introduction of two substituents at the C-9 position of the dihydroacridine core has been achieved through several methodologies. A common strategy involves the reaction of an N-substituted anthranilic acid derivative with a Grignard reagent. For instance, the synthesis of 9,9-diethyl-9,10-dihydroacridine can be accomplished by treating methyl N-phenylanthranilate with an excess of ethylmagnesium bromide. nih.gov This reaction proceeds through a double addition of the Grignard reagent to the ester carbonyl group, followed by cyclization.

However, traditional acid-catalyzed cyclization methods for producing 9,9-disubstituted 9,10-dihydroacridines (DHAs) have been found to be problematic. researchgate.netnih.govacs.orgfigshare.com These methods are often plagued by competing elimination reactions, which can lead to the incorrect identification of products. nih.govresearchgate.netnih.gov Improved procedures have been developed to circumvent this issue, providing more reliable access to compounds like 9,9-diethyl DHAs. researchgate.netnih.govacs.org

One such improved synthesis of 9,9-diethyl-9,10-dihydroacridine involves dissolving methyl N-phenylanthranilate and magnesium bromide diethyl etherate in dry diethyl ether under an argon atmosphere. nih.gov The dropwise addition of ethylmagnesium bromide solution at 0 °C, followed by warming to room temperature, leads to the formation of an intermediate that can be cyclized under specific conditions to yield the desired product, minimizing the elimination side reaction. nih.gov

For the synthesis of N-methylated derivatives, such as 9,9-diethyl-10-methyl-9,10-dihydroacridine, a microwave-assisted approach has proven effective. nih.govacs.org This involves heating 9-ethylacridine with methyl iodide in acetone within a microwave reactor. nih.govacs.org

More advanced techniques include the catalytic double hydroarylation of alkynes with diarylamines. rsc.org An electrophilic phenoxyphosphonium dication salt has been shown to effectively catalyze this reaction, affording a range of 9-methyl-9-aryl-9,10-dihydroacridine and 9,10-dimethyl-9-aryl-9,10-dihydroacridine derivatives. rsc.org

| Derivative | Starting Materials | Key Reagents/Catalysts | Methodology | Reference |

|---|---|---|---|---|

| 9,9-Diethyl-9,10-dihydroacridine | Methyl N-phenylanthranilate | Ethylmagnesium bromide, MgBr₂·OEt₂ | Grignard reaction followed by cyclization | nih.gov |

| 9,9-Diethyl-10-methyl-9,10-dihydroacridine | 9-Ethylacridine, Methyl iodide | None (Microwave heating) | Microwave-assisted N-methylation and subsequent rearrangement/addition | nih.govacs.org |

| 9,9-Dihexyl-9,10-dihydroacridine | Diphenylamine derivatives | Polyphosphoric acid (PPA) | Modified Bernthsen acridine synthesis (acid-catalyzed cyclization) | |

| 9-Methyl-9-aryl-9,10-dihydroacridines | Diarylamines, Alkynes | [(PhO)P(2-(N-Mepy))Ph₂][B(C₆F₅)₄]₂ | Catalytic double hydroarylation | rsc.org |

9-Phenyl Derivatives: The introduction of aryl groups, particularly phenyl, at the 9-position or other locations on the dihydroacridine scaffold is often achieved using transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method for this purpose.

For example, 9,9-dimethyl-4-phenyl-9,10-dihydroacridine was synthesized from 4-bromo-9,9-dimethyl-9,10-dihydroacridine (B8246401) and phenylboronic acid. rsc.org The reaction was catalyzed by tetrakis(triphenylphosphine)palladium(0) in a mixture of toluene (B28343) and ethanol (B145695) with sodium carbonate as the base. rsc.org Similarly, the synthesis of 2,7,9,9-tetraphenyl-9,10-dihydroacridine and its derivatives involves the Suzuki-Miyaura cross-coupling between a dibrominated dihydroacridine precursor and the corresponding boronic acid. rsc.org To enhance the reactivity for the coupling reaction, the nitrogen of the dihydroacridine ring is often protected with a tert-butoxycarbonyl (Boc) group. rsc.org

Stereoselective Synthesis of Chiral Dihydroacridines

The development of stereoselective methods for synthesizing chiral dihydroacridines is a significant advancement, as chirality can profoundly influence the biological activity and material properties of these compounds. A pioneering approach involves the use of synergistic catalysis to achieve high levels of enantioselectivity.

The first highly enantioselective and diastereoselective synthesis of dihydroacridines was reported via a cascade reaction. soton.ac.uk This method utilizes a combination of a Lewis acid catalyst (Ytterbium triflate, Yb(OTf)₃) and a chiral secondary amine organocatalyst. soton.ac.uk The reaction proceeds between a substituted quinoline (B57606), which is activated by the Lewis acid, and an enal, which is activated by the chiral amine to form an iminium ion. soton.ac.uk This dual activation facilitates a consecutive Michael-aldol reaction sequence, followed by dehydration, to construct the chiral dihydroacridine framework. soton.ac.uk The process yields the target compounds in good to excellent yields and with high stereoselectivities. soton.ac.uk

| Quinoline Substrate | Enal Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-methylquinoline-3-carbaldehyde | 4-nitro-cinnamaldehyde | Good to Excellent | Good to Excellent | Good to Excellent |

Data represents a general outcome as reported in the communication. Specific values for various substrate combinations are detailed in the source literature.

Another strategy involves the one-pot regio- and stereoselective synthesis of N-Boc protected dihydroacridines using a chiral phosphoric acid catalyst. researchgate.net While detailed outcomes were not provided in the abstract, this method points towards the expanding toolkit for creating chiral dihydroacridine structures. Furthermore, chiral High-Performance Liquid Chromatography (HPLC) has been employed to resolve the enantiomers of certain racemic dihydroacridine derivatives, such as those in the spiro[acridine-9,2'-pyrrolidine] series, which is essential when direct asymmetric synthesis is not feasible. nih.gov

Advanced Synthetic Techniques for this compound Analogs

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, selectivity, and environmental footprint of synthesizing 9,10-dihydroacridine analogs. These methods often provide access to complex structures that are difficult to obtain through classical approaches.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of dihydroacridines, it significantly reduces reaction times and can improve yields. A key example is the synthesis of 9,9-diethyl-10-methyl-9,10-dihydroacridine, where heating 9-ethylacridine and methyl iodide in a microwave reactor at 120 °C for just 30 minutes provides the product efficiently. nih.govacs.org This technique is also proposed for the synthesis of other dialkyl derivatives, such as 9,9-dihexyl-DHA, by reacting an acridinium salt with a Grignard reagent under microwave conditions.

One-Pot and Modular Syntheses: One-pot reactions that combine multiple synthetic steps into a single operation are highly desirable for their efficiency and reduced waste. A modular one-pot synthesis of 9,10-dihydroacridine frameworks has been developed through a cascade reaction sequence. researchgate.net This process involves the selective ortho-C-alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation. The entire transformation is triggered by a synergistic combination of hexafluoroisopropanol (HFIP) and triflimide. researchgate.net

Photocatalysis and Electrochemical Methods: Photocatalysis represents a green and powerful strategy for organic synthesis. A metal-free photocatalytic method using visible light and molecular oxygen has been developed for the oxidation of 9,10-dihydroacridines to their corresponding acridones. mdpi.com For instance, N-methyl-9,10-dihydroacridine can be converted to 10-methylacridin-9(10H)-one in 91% yield under these mild conditions. mdpi.com

Electrochemical methods also offer a modern approach to derivatization. Anodic dehydroaromatization has been applied to 9-aryl-9,10-dihydroacridines. nih.gov Furthermore, electrochemical oxidation is used to convert 9-phosphoryl-9,10-dihydroacridines into their corresponding aromatized 9-phosphorylacridines. nih.gov

| Technique | Transformation | Key Features | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Synthesis of 9,9-diethyl-10-methyl-9,10-dihydroacridine | Rapid reaction times (30 min), high temperature (120 °C) | nih.govacs.org |

| Modular One-Pot Synthesis | Synthesis of 9,10-dihydroacridines from diarylamines and alkynes | Ortho-alkenylation/hydroarylation cascade; catalyzed by HFIP/triflimide | researchgate.net |

| Visible-Light Photocatalysis | Oxidation of 9,10-dihydroacridines to acridones | Metal-free, uses O₂ as oxidant, neutral conditions | mdpi.com |

| Electrochemical Synthesis | Aromatization of 9-phosphoryl-9,10-dihydroacridines | Controlled potential oxidation | nih.gov |

Electron Transfer Pathways

Electron transfer processes involving this compound are fundamental to its role in various chemical transformations, including photocatalysis. These pathways often involve the initial transfer of a single electron, leading to the formation of reactive intermediates.

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a key mechanism where the absorption of light by this compound or a sensitizer (B1316253) initiates an electron transfer event. Upon excitation, the resulting species can act as potent electron donors. mdpi.com For instance, the excited state of this compound can reduce substrates, as seen in the photocatalytic oxygenation of pivalic acid using 10-methylacridinium ions. acs.org The efficiency of these PET processes is influenced by factors such as the solvent and the presence of other reagents. ohiolink.edu

Studies on 9-(1-naphthylmethyl)-10-methyl-9,10-dihydroacridine have shown that photoinduced cleavage of the C-C bond can occur via intramolecular electron-transfer excitation in the presence of perchloric acid. lookchem.com The process involves a highly polar singlet excited state. lookchem.com Similarly, photochemical reactions of 10-methylacridinium ion (AcrH+) with alkylbenzenes proceed through photoinduced electron transfer from the alkylbenzene to the singlet excited state of AcrH+, forming alkylbenzene radical cations and the 10-methylacridinyl radical. lookchem.com

Single Electron Transfer (SET) Processes

Single electron transfer (SET) is a common initial step in the oxidation of this compound. acs.org This process leads to the formation of a radical cation, AcrH2•+, which is a key intermediate in subsequent reaction steps. acs.org The oxidation of this compound by certain transition-metal reagents proceeds via an initial SET. acs.org Detailed mechanistic studies have shown that hydride transfer reactions can proceed through a stepwise sequence involving an initial SET. core.ac.ukamazonaws.com For example, the reaction of 9-substituted 10-methyl-9,10-dihydroacridines with DDQ is proposed to occur via a charge-transfer complex, followed by a stepwise electron-proton-electron transfer. core.ac.ukamazonaws.com

In some cases, the reaction pathway can be influenced by the specific reactants. For instance, hydrogen transfer from certain NADH analogues to triplet excited states of tetrazines occurs through sequential electron and proton transfer, while direct one-step hydrogen transfer is observed with 10-methyl-9,10-dihydroacridine. nih.gov

Intermediacy of Radical Cations and Anions (e.g., AcrH2•+)

The formation of the radical cation, this compound radical cation (AcrH2•+), is a well-established consequence of single electron transfer from AcrH2. acs.org This intermediate is central to understanding the subsequent steps in the reaction mechanism. Following its formation, AcrH2•+ can undergo deprotonation to form the 10-methylacridinyl radical (AcrH•). nih.gov

Hydride Transfer Mechanisms

Hydride transfer is another critical reaction pathway for this compound, which is a well-known hydride donor and is often used as an NADH analogue. mdpi.comyizimg.com These mechanisms can be either concerted or stepwise.

Concerted Hydride Ion Transfer

Computational and experimental studies on reactions with various substrates have highlighted the factors that determine whether a reaction proceeds via hydride transfer or hydrogen atom transfer. manchester.ac.uk The nature of both the hydride donor and acceptor plays a significant role in dictating the operative mechanism. yizimg.com

Stepwise Electron-Hydrogen Atom Transfer (e.g., Photoinduced Hydride Release)

A stepwise mechanism for hydride transfer often involves an initial electron transfer followed by a hydrogen atom transfer, or a proton and another electron transfer. The photoinduced hydride release from 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) is an example of such a stepwise process. usc.eduusc.edunih.gov Upon excitation, the molecule is oxidized to the corresponding iminium ion, with the hydride release occurring from the triplet excited state through a stepwise electron/hydrogen-atom transfer mechanism. usc.eduusc.edunih.gov

The photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine by O2 with manganese porphyrins also involves a stepwise mechanism where hydrogen-atom transfer from AcrH2 is a rate-determining step. acs.orgnih.gov This is supported by significant deuterium (B1214612) kinetic isotope effects. nih.gov Similarly, the oxidation of AcrH2 by transition-metal reagents can proceed in stages, including an initial electron transfer to form AcrH2•+, followed by its ionization/protonation and subsequent oxidation. acs.org

The following table summarizes key research findings related to the mechanistic pathways of this compound.

| Mechanism Type | Specific Pathway | Key Intermediates/Features | Experimental Evidence/Observations | References |

| Electron Transfer | Photoinduced Electron Transfer (PET) | Excited states, radical ions | Photoinduced C-C bond cleavage, reactions with alkylbenzenes | mdpi.comacs.orgohiolink.edulookchem.comlookchem.com |

| Single Electron Transfer (SET) | Radical cation (AcrH2•+) | Formation of charge-transfer complexes, stepwise electron-proton-electron transfer | acs.orgcore.ac.ukamazonaws.comnih.gov | |

| Intermediacy of Radical Cations | This compound radical cation (AcrH2•+), 10-methylacridinyl radical (AcrH•) | Direct detection of radical cations, pKa determination, deprotonation studies | acs.orgacs.orgnih.govoup.com | |

| Hydride Transfer | Concerted Hydride Ion Transfer | Single transition state for H- transfer | Debated mechanism, large kinetic isotope effects in some reactions | yizimg.comusc.eduelsevierpure.commanchester.ac.uk |

| Stepwise Electron-Hydrogen Atom Transfer | Triplet excited state, radical intermediates | Photoinduced hydride release, significant deuterium kinetic isotope effects in photocatalytic oxygenation | acs.orgusc.eduusc.edunih.govacs.orgnih.gov |

Proton-Coupled Electron Transfer (PCET) Considerations

Proton-coupled electron transfer (PCET) represents a crucial mechanistic framework for understanding the reactivity of this compound (AcrH₂). In many of its redox reactions, the transfer of an electron and a proton are intricately linked, occurring either in a concerted manner or in discrete, sequential steps. nih.govnih.gov The specific pathway—be it concerted, electron transfer followed by proton transfer (ET-PT), or proton transfer followed by electron transfer (PT-ET)—is highly dependent on the reaction conditions and the nature of the other reactants. nih.gov

The thermochemistry of these processes can be represented by a thermodynamic square scheme, which helps to delineate the energetic feasibility of the different pathways. nih.gov For instance, the oxidation of this compound can proceed through an initial electron transfer to form the radical cation (AcrH₂•+), followed by deprotonation. acs.org This ET-PT sequence is often observed in reactions with single-electron oxidants. acs.org

The reactivity of NADH analogs like this compound has been extensively studied to model biological redox processes. nih.gov These studies highlight that PCET is a fundamental mechanism governing their function as hydride donors. nih.govnih.gov

Hydrogen Atom Transfer (HAT) Reactions

Hydrogen Atom Transfer (HAT) is another key mechanistic pathway for the reactions of this compound. In a HAT reaction, a hydrogen atom (a proton and an electron) is transferred in a single kinetic step. nih.gov This mechanism is often in competition with hydride transfer (H⁻) and stepwise electron-proton transfer pathways. nih.gov

The oxidation of 10-methyl-9,10-dihydroacridine (AcrH₂) by certain oxidizing agents has been shown to proceed via an initial HAT step. For example, the reaction with cis-[RuIV(bpy)₂(py)(O)]²⁺ is proposed to occur through hydrogen-atom abstraction, forming the acridinyl radical (AcrH•). nih.gov This radical intermediate can then undergo further reactions, such as electron transfer to yield the 10-methylacridinium cation (AcrH⁺) or C-O bond formation. nih.gov The preference for HAT over hydride transfer in this case is suggested by the reaction kinetics and the observed products. nih.gov

In the context of antioxidant activity, dihydroacridines can act via a two-stage mechanism that can involve HAT. nih.gov For instance, in the ABTS test, the dihydroacridine can react through a sequential loss of an electron and a hydrogen atom. nih.gov

Photocatalytic systems also provide examples of HAT reactions involving AcrH₂. In the photocatalytic oxygenation of AcrH₂ with manganese porphyrins, a large kinetic isotope effect suggests that hydrogen-atom transfer from AcrH₂ is the rate-determining step. nih.govnih.gov The proposed mechanism involves the transfer of a hydrogen atom from AcrH₂ to a manganese(IV)-superoxo intermediate. nih.gov

Furthermore, acid-promoted reactions can also involve HAT. The hydride transfer from AcrH₂ to a Cr(III)-superoxo complex in the presence of acid is suggested to occur via a proton-coupled hydrogen atom transfer. rsc.org This leads to the formation of the radical cation AcrH₂•+, which then undergoes further reaction steps. rsc.org

Other Reaction Mechanisms

The cleavage of bonds at the 9-position of the dihydroacridine ring is a significant aspect of its reactivity. Depending on the substituent and the reaction conditions, either C-H or C-X (where X can be carbon, oxygen, etc.) bond cleavage can occur upon oxidation. acs.orgresearchgate.net

C-C Bond Cleavage: The one-electron oxidation of 9-substituted 10-methyl-9,10-dihydroacridines can lead to the formation of radical cations. acs.orgacs.org The subsequent fate of these radical cations, whether they undergo C-H or C-C bond cleavage, is dependent on the nature of the substituent at the 9-position. acs.orgacs.org For instance, with tertiary alkyl groups at the 9-position, C-C bond cleavage can become the dominant pathway. acs.org Photochemical reactions can also induce C-C bond cleavage. For example, the photoinduced cleavage of the carbon-carbon bond of 9-(1-naphthylmethyl)-10-methyl-9,10-dihydroacridines occurs in the presence of perchloric acid, proceeding through an intramolecular electron-transfer excitation. acs.orgresearchmap.jp

C-O Bond Cleavage: The cleavage of a C-O bond at the 9-position has also been observed, particularly in photochemical reactions. The excited-state behavior of 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine has been studied, revealing that C-O bond cleavage is influenced by the solvent. nih.govresearchgate.net In protic solvents, a fast heterolytic cleavage of the C-O bond occurs, generating the 10-methyl-9-phenylacridinium cation. nih.govresearchgate.net In contrast, in aprotic solvents, intersystem crossing is the dominant process. nih.govresearchgate.net This photochemical C-O bond cleavage is a key step in the release of a hydroxide (B78521) ion from this molecule. nih.gov The cleavage of glycosidic C-O bonds is a crucial process in the conversion of biomass, and understanding the mechanisms in model compounds can provide valuable insights. frontiersin.org

This compound participates in a variety of photochemical reactions, including coupling and addition reactions, upon irradiation with light. These reactions often proceed through excited states and can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

A notable example is the photo-induced coupling reaction between 9-fluorenylidenemalononitrile and 10-methyl-9,10-dihydroacridine. rsc.orgnih.gov When irradiated in deaerated acetonitrile, these two molecules react to form a coupling product, 9-dicyanomethyl-9-(10′-methyl-9′-acridinyl)fluorene. rsc.orgnih.gov

Furthermore, photoaddition reactions can occur between 10-methylacridinium ion and alkylbenzenes. In the absence of a strong acid, the photochemical reaction leads to a hetero-coupling product, 9-(1-phenyl-1-ethyl)-10-methyl-9,10-dihydroacridine. oup.com However, in the presence of perchloric acid, the reaction pathway shifts to a photoinduced hydride reduction, yielding 10-methyl-9,10-dihydroacridine. oup.com

A fundamental reaction of this compound and its derivatives is oxidative aromatization, which leads to the formation of the corresponding acridinium cation. This process involves the formal loss of a hydride ion (H⁻) and results in the planar, aromatic acridinium system. thieme-connect.com

The oxidation can be achieved using various chemical oxidants or through electrochemical methods. researchgate.netthieme-connect.com For instance, 10-alkyl-9,10-dihydroacridines can be efficiently oxidized to the corresponding acridinium salts using chromic acid. thieme-connect.de The electrochemical oxidation of 9-substituted 9,10-dihydroacridines has been studied, showing that the outcome—either the formation of the 9-substituted acridine or cleavage of the C-X bond—depends on the nature of the substituent at the 9-position. researchgate.net

The oxidative aromatization of non-fluorescent 9,10-dihydroacridine derivatives can be exploited for the development of fluorescent probes. For example, the reaction of a specifically designed dihydroacridine with peroxynitrite triggers its aromatization, leading to a significant enhancement in fluorescence, which allows for the selective detection of this reactive oxygen species. nih.gov

The mechanism of oxidative aromatization can be complex. In some cases, it is proposed to proceed through a two-stage scheme involving the initial formation of a σH-adduct, followed by the oxidative elimination of a hydride ion. thieme-connect.com The study of the oxidative aromatization of related dihydroazine systems has provided insights into the factors that control the reaction pathway, including the potential for destructive pathways where the substituent is cleaved. mdpi.com

Spectroscopic and Photophysical Investigations of 9 Methyl 9,10 Dihydroacridine

Time-Resolved Absorption and Emission Spectroscopy (Femtosecond to Nanosecond Regimes)

Time-resolved spectroscopy is a powerful tool for studying the transient species and dynamic processes that occur in materials after excitation by a pulse of light. wikipedia.org This technique allows for the observation of processes on timescales as short as femtoseconds (10⁻¹⁵ s). wikipedia.org

Femtosecond transient absorption spectroscopy of acridine (B1665455) derivatives reveals the initial events following photoexcitation. bgsu.edu For instance, in studies of related acridine compounds, transient species are generated within 150-200 femtoseconds. researchgate.net The initially formed excited singlet state (S₁) is often the first observable transient species. researchgate.net

On the nanosecond timescale, transient absorption spectroscopy can monitor the fate of the initially formed excited states. bgsu.edu In a study of 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583), nanosecond transient absorption spectra were recorded to observe the kinetics of the excited state decay. This technique is instrumental in elucidating reaction mechanisms that proceed through longer-lived intermediates, such as triplet states.

Steady-State UV/Vis Absorption and Fluorescence Spectroscopy

Steady-state spectroscopy provides information about the electronic energy levels of a molecule in its ground and excited states. edinst.com In steady-state fluorescence, a sample is irradiated with a constant light source, and the resulting emission intensity and wavelength are measured. edinst.com

The UV/Vis absorption spectrum of acridine derivatives typically shows characteristic bands corresponding to electronic transitions within the aromatic system. For 10-methyl-9-phenyl-9,10-dihydroacridine, the absorption spectrum is a key component in understanding its photochemistry. The fluorescence spectra of acridine derivatives can be structured and often exhibit a mirror-image relationship with their absorption spectra in nonpolar solvents. iitkgp.ac.in The peak wavelength and shape of the fluorescence spectrum are sensitive to the solvent environment, which can reveal information about the polarity of the excited state. edinst.comresearchgate.net

| Spectroscopic Data for Acridine Derivatives | |

| Technique | Observation |

| UV/Vis Absorption | Characteristic bands of the aromatic system. |

| Fluorescence Emission | Often structured and shows a mirror-image relationship with the absorption spectrum. iitkgp.ac.in |

| Solvent Effects | The fluorescence spectrum is sensitive to solvent polarity. edinst.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. borromedien.de ¹H NMR and ¹³C NMR are particularly valuable for confirming the identity and purity of synthesized compounds like 9-Methyl-9,10-dihydroacridine.

For the related compound 10-methyl-9-phenyl-9,10-dihydroacridine, the ¹H NMR spectrum in acetonitrile-d₃ shows a singlet at 3.38 ppm corresponding to the methyl protons, a singlet at 5.23 ppm for the proton at the 9-position, and a multiplet between 6.9 and 7.3 ppm for the aromatic protons. These chemical shifts provide direct evidence for the dihydroacridine structure.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of paramagnetic species, including free radicals. mlsu.ac.innih.govlibretexts.org The detection of an ESR signal confirms the presence of unpaired electrons. mlsu.ac.in This method is particularly useful in studying photochemical and electrochemical reactions that proceed via radical intermediates. mlsu.ac.innih.gov

The hyperfine structure of an ESR spectrum, which arises from the interaction of the unpaired electron with magnetic nuclei, provides detailed information about the structure and electron density distribution within the radical. mlsu.ac.in For instance, the analysis of hyperfine splitting can help identify the specific atoms over which the unpaired electron is delocalized. libretexts.org In the context of this compound, ESR spectroscopy would be crucial for detecting and identifying any radical intermediates formed during its photochemical reactions. ethernet.edu.et

Analysis of Excited State Lifetimes and Energy Relaxation Processes

The fate of a molecule after absorbing light is governed by a series of relaxation processes that deactivate the excited state. These processes include fluorescence, internal conversion, and intersystem crossing to the triplet manifold.

Intersystem Crossing (ISC) Dynamics

Intersystem crossing (ISC) is a spin-forbidden process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S₁) to a triplet state (T₁). scispace.comunivie.ac.at For some acridine derivatives, ISC is a significant deactivation pathway. The rate of ISC can be influenced by factors such as the presence of heavy atoms and the energy gap between the singlet and triplet states. nih.gov In some cases, a relatively fast ISC can be observed even in the absence of heavy atoms, which can be explained by transitions between states with different electronic configurations, as described by El-Sayed's rule. researchgate.net

Pathways of Singlet and Triplet State Decay

The decay of the excited singlet state (S₁) of this compound can occur through several competing pathways. Radiative decay from S₁ results in fluorescence. Non-radiative decay pathways include internal conversion back to the ground state (S₀) and intersystem crossing to the triplet state (T₁).

Computational and Theoretical Chemistry of 9 Methyl 9,10 Dihydroacridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. nih.gov For 9-Methyl-9,10-dihydroacridine, DFT calculations, particularly with hybrid functionals like B3LYP and a basis set such as 6-31G*, are employed to determine its most stable three-dimensional structure. researchgate.net This process, known as geometry optimization, involves finding the minimum energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a stable structure is reached.

The optimized geometry of this compound is characterized by a non-planar, boat-like conformation of the central dihydroacridine ring. This puckering is a consequence of the sp³ hybridization of the C9 and N10 atoms. The methyl group at the C9 position and the hydrogen at the N10 position can adopt pseudo-axial or pseudo-equatorial orientations, leading to different conformers with subtle energy differences.

DFT calculations also provide a wealth of information about the electronic structure of the molecule. Key parameters that can be determined include the distribution of electron density, atomic charges, and the energies of molecular orbitals. This information is crucial for understanding the molecule's polarity, reactivity, and spectroscopic properties.

Table 1: Representative Calculated Geometric Parameters for Dihydroacridine Derivatives

| Parameter | Typical Value | Description |

| C-N Bond Length | ~1.40 Å | The length of the carbon-nitrogen bonds within the dihydroacridine ring system. |

| C-C Bond Length (aromatic) | ~1.39 Å | The average length of the carbon-carbon bonds in the outer aromatic rings. |

| C-C Bond Length (central ring) | ~1.51 Å | The length of the carbon-carbon single bonds in the central dihydroacridine ring. |

| Dihedral Angle | Varies | The angle describing the puckering of the central dihydroacridine ring. |

Note: The values presented are typical for dihydroacridine systems and may vary slightly for this compound depending on the level of theory and basis set used in the calculation.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. TDDFT allows for the calculation of electronic excitation energies, which correspond to the absorption of photons and the promotion of electrons from occupied to unoccupied molecular orbitals. These calculations are essential for predicting and interpreting the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule.

A study on the closely related compound, 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583), utilized TD-DFT to support the assignment of transient absorption spectra. The computed maximum in the T1 absorption spectrum was found to be in good agreement with experimental observations, demonstrating the utility of TDDFT in understanding the photophysical properties of dihydroacridine derivatives.

The output of a TDDFT calculation includes the excitation energies (often reported in electron volts, eV, or as a wavelength in nanometers, nm), the oscillator strength (a measure of the probability of a particular electronic transition), and the nature of the orbitals involved in the transition. For this compound, the lowest energy electronic transitions are expected to be of π-π* character, primarily involving the aromatic rings.

Table 2: Representative TD-DFT Calculated Electronic Transition Data for a Dihydroacridine Derivative

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.54 | 350 | 0.02 |

| S₀ → S₂ | 4.13 | 300 | 0.15 |

| S₀ → S₃ | 4.43 | 280 | 0.30 |

Note: This data is illustrative for a dihydroacridine system and is based on general expectations for such molecules. Specific values for this compound would require a dedicated TDDFT calculation.

Thermodynamic Parameters and Reaction Energy Profiles

Computational chemistry provides powerful tools to predict the thermodynamic stability and reactivity of molecules. For this compound, methods like the high-accuracy G3(MP2)//B3LYP composite method can be used to calculate key thermodynamic parameters. These include the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). These values are critical for understanding the molecule's stability relative to other isomers and for predicting the thermodynamics of reactions in which it participates.

Furthermore, computational methods can be used to map out the entire energy landscape of a chemical reaction, known as the reaction energy profile. This involves calculating the energies of reactants, products, and, crucially, any transition states and intermediates that occur along the reaction pathway. For reactions involving this compound, such as hydride transfer, these profiles reveal the activation energy of the reaction, which is a key determinant of the reaction rate. ewha.ac.kr

Table 3: Representative Calculated Thermodynamic Parameters

| Parameter | Calculated Value | Unit |

| Standard Enthalpy of Formation (ΔHf°) | Value not available | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Value not available | kJ/mol |

| Standard Entropy (S°) | Value not available | J/(mol·K) |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static molecular structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.govnih.gov For this compound, MD simulations can be used to explore its conformational landscape and the flexibility of the dihydroacridine ring system.

Quantum Chemical Modeling of Intermediates and Transition States

Understanding the mechanism of a chemical reaction requires detailed knowledge of the structures and energies of any transient species, such as reaction intermediates and transition states. Quantum chemical methods are indispensable for modeling these short-lived species that are often difficult to characterize experimentally.

For reactions involving this compound, such as oxidation or hydride transfer, computational chemists can model the structures of radical cations or other reactive intermediates. acs.org Transition state theory, combined with quantum chemical calculations, allows for the location of the transition state structure on the potential energy surface. The transition state is a first-order saddle point, and its structure provides a snapshot of the molecule as it is breaking and forming bonds. The energy of the transition state relative to the reactants determines the activation energy of the reaction. For example, in a hydride transfer reaction from this compound, the transition state would involve the partial transfer of a hydride ion to an acceptor molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting chemical reactivity. nih.gov This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of these frontier orbitals are key to understanding the reactivity of this compound.

The HOMO is the orbital from which the molecule is most likely to donate electrons, and its energy is related to the ionization potential. A higher HOMO energy indicates a greater propensity to act as a nucleophile or electron donor. The LUMO is the orbital that is most likely to accept electrons, and its energy is related to the electron affinity. A lower LUMO energy suggests a greater ability to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and more likely to engage in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich aromatic system and the nitrogen atom, while the LUMO will be distributed over the aromatic rings.

Table 4: Representative Frontier Molecular Orbital Energies for Acridine (B1665455) Derivatives

| Orbital | Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are representative for acridine derivatives and have been estimated from computational studies on related systems. researchgate.net The exact values for this compound will depend on the specific computational method and basis set used.

Catalytic Applications and Bio Inspired Chemistry of 9 Methyl 9,10 Dihydroacridine

As Organic Photoredox Catalysts in Synthetic Transformations

9-Methyl-9,10-dihydroacridine and its derivatives have emerged as potent metal-free organic photoredox catalysts. Their ability to absorb light and participate in electron transfer processes enables a variety of synthetic transformations. Upon photoexcitation, these molecules can act as strong reductants or oxidants, facilitating reactions that are otherwise challenging.

Photoinduced Reductions of Organic Substrates

As a photoredox catalyst, this compound can facilitate the reduction of various organic substrates. In one of the initial demonstrations of its potential, it was used as a stoichiometric reductant in conjunction with a Ru(bpy)32+ photocatalyst for the reduction of phenacyl bromides to acetophenone (B1666503) under visible light. acs.org The dihydroacridine quenches the excited state of the ruthenium catalyst, initiating a single-electron transfer process that ultimately leads to the reduction of the substrate. acs.org

More advanced applications involve derivatives like 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH), which has been investigated for its capacity to act as an organic photohydride. nih.gov Upon UV irradiation in an acetonitrile/water mixture, PhAcrH is oxidized to the corresponding 10-methyl-9-phenylacridinium ion (PhAcr+), while the solvent is reduced, leading to the formation of hydrogen gas. nih.gov This process occurs from the triplet excited state through a stepwise electron/hydrogen-atom transfer mechanism. nih.gov Such systems are being explored for their potential in solar fuel generation by reducing protons to hydrogen.

Photocatalytic Oxygenation Reactions

This compound (referred to as AcrH2 in some studies) can undergo photocatalytic oxygenation to yield 10-methyl-(9,10H)-acridone. nih.govnih.govacs.org This transformation can be achieved using molecular oxygen (O2) and manganese porphyrins as co-catalysts under visible light irradiation in a benzonitrile (B105546) solvent. nih.govnih.govacs.org The reaction mechanism involves the photoexcitation of the manganese porphyrin, which then reacts with O2. nih.gov A subsequent hydrogen-atom transfer from this compound to the activated oxygen species is the rate-determining step. nih.govnih.gov

Research has also demonstrated the photo-oxidation of 9,10-dihydroacridines to the corresponding acridones using visible blue light and molecular oxygen in the presence of a metal-free photocatalyst like riboflavin (B1680620) tetraacetate. researchgate.net These reactions highlight the versatility of dihydroacridine systems in photocatalytic oxidations, providing an environmentally benign method for synthesizing valuable carbonyl compounds. researchgate.net

Below is a table summarizing the key findings in photocatalytic oxygenation reactions involving this compound.

| Catalyst System | Substrate | Product | Key Mechanistic Step | Quantum Yield | Turnover Number | Ref |

| (TMP)Mn(III)(OH) / Visible Light | 10-Methyl-9,10-dihydroacridine | 10-Methyl-(9,10H)-acridone | Hydrogen-atom transfer | 0.14% | 17 | nih.gov |

| (TPFPP)Mn(III)(CH3COO) / Visible Light | 10-Methyl-9,10-dihydroacridine | 10-Methyl-(9,10H)-acridone | Hydrogen-atom transfer | Not Reported | 6 | nih.gov |

| Riboflavin tetraacetate / Blue Light | 9,10-dihydroacridine (B10567) | Acridone (B373769) | Photo-oxidation | Not Reported | Not Reported | researchgate.net |

Catalysis in Heterocyclic Synthesis (e.g., Quinoline (B57606) Derivatives)

While direct catalysis by this compound in the synthesis of quinoline derivatives is not extensively documented in the provided search results, its reactivity with quinolinium ions is a central theme in mechanistic studies of hydride transfer. acs.orgrsc.org For instance, the reaction between 10-methyl-9,10-dihydroacridine (MAH) and 1-benzyl-3-cyanoquinolinium ion (BQCN+) is a widely studied model for hydride transfer. acs.orgrsc.org These studies, while not examples of catalysis by dihydroacridine to form heterocycles, are crucial for understanding the fundamental steps that could be involved in such catalytic cycles. The insights gained from these model reactions inform the design of catalytic systems where a dihydroacridine derivative could act as a hydride donor to generate reduced heterocyclic compounds.

Roles as Biomimetic Hydride Donors (NADH Models)

This compound is a prominent member of a class of compounds known as NADH analogues or models. acs.org Dihydronicotinamide adenine (B156593) dinucleotide (NADH) is a biological cofactor essential for redox reactions in living organisms, where it functions as a source of two electrons and a proton, effectively a hydride ion (H-). acs.org Acridine (B1665455) derivatives mimic this function and have been instrumental in studying the mechanisms of hydride transfer reactions. acs.org

Mimicry of Enzymatic Redox Processes

This compound mimics the hydride-donating capability of NADH in chemical systems. It reacts with various hydride acceptors, such as p-benzoquinone derivatives and quinolinium ions, in a manner analogous to how NADH reduces substrates in enzymatic pathways. acs.orgacs.org The driving force for these reactions is the formation of the stable, aromatic 10-methylacridinium (B81027) cation, similar to how NADH is converted to the aromatic NAD+ cation.

Studies involving the oxidation of this compound by various inorganic oxidants have shown that the reaction can proceed through a stepwise electron-proton-electron transfer or a direct one-step hydride transfer, depending on the oxidant and reaction conditions. acs.orgiastate.eduacs.org This versatility allows it to serve as a model for the different mechanistic pathways that may be operative in biological redox reactions.

Mechanistic Comparisons with Biological Cofactors

The mechanism of hydride transfer from NADH models like this compound has been a subject of extensive research to understand whether the process is a concerted (one-step) transfer of a hydride ion or a stepwise process involving initial electron transfer followed by proton or hydrogen atom transfer. acs.orgacs.org

Kinetic studies comparing this compound (MAH) and its deuterated analogue (MAD) in reactions with hydride acceptors have been particularly revealing. rsc.org For the reaction with 1-benzyl-3-cyanoquinolinium ion, significant deuterium (B1214612) kinetic isotope effects (KIEs) have been observed, with values as high as 40 at 291 K. rsc.org Such large KIE values, along with other kinetic data, provide strong evidence for significant quantum mechanical tunneling of the hydride, a phenomenon also considered in enzymatic reactions. rsc.org

The reaction mechanism can be complex, often involving the formation of an initial electron donor-acceptor complex before the rate-determining hydride transfer step. rsc.org The presence of oxygen can also initiate a chain mechanism, a factor that could be relevant in biological systems. acs.org These detailed mechanistic investigations provide a deeper understanding of the fundamental principles governing biological hydride transfer, highlighting both similarities and differences between the biomimetic models and the actual NADH cofactor in its enzymatic environment.

The following table presents a comparison of kinetic parameters for hydride transfer from this compound (MAH) and its deuterated form (MAD).

| Temperature (K) | Reactant | Kinetic Isotope Effect (KIE) | Mechanistic Feature | Ref |

| 291 | MAH/MAD | 40 | Significant hydride tunneling | rsc.org |

| 325 | MAH/MAD | 8.2 | Significant hydride tunneling | rsc.org |

| Not Specified | MAH | Not Applicable | Oxygen-initiated chain mechanism possible | acs.org |

Applications in Chemiluminescent Systems

This compound and its derivatives are foundational to a significant class of chemiluminescent compounds, particularly acridinium (B8443388) esters. dntb.gov.uaresearchgate.net The chemiluminescence of these compounds is characterized by high quantum yields and is utilized in various analytical applications, including immunoassays. nih.gov The light-emitting reaction is triggered by oxidation in an alkaline environment, typically using hydrogen peroxide. researchgate.net

The generally accepted mechanism for the chemiluminescence of acridinium derivatives involves a few key steps. nih.govnih.govnih.gov First, the oxidant, such as a hydroperoxide anion (OOH-), attacks the C9 carbon of the acridine core. nih.gov This is followed by a cyclization reaction to form a high-energy dioxetanone intermediate. nih.gov This intermediate is unstable and decomposes to produce an electronically excited 10-methyl-9(10H)-acridone. nih.gov As the excited acridone returns to its ground state, it releases energy in the form of light. nih.gov The wavelength of the emitted light is characteristic of the emitter, with the excited acridone typically producing blue light. nih.gov

The efficiency and characteristics of the chemiluminescence can be modulated by various factors. The introduction of methyl groups at different positions on the acridine moiety can shift the optimal pH for the reaction, allowing for the development of assays that function under neutral to alkaline conditions. researchgate.net Furthermore, the nature of the leaving group at the C9 position and substituents on the acridine ring can influence the kinetics and quantum yield of the light emission. nih.gov

Table 1: Factors Influencing Chemiluminescence of Acridinium Derivatives

| Factor | Influence on Chemiluminescence |

| pH | Affects the rate of reaction and the stability of intermediates. The optimal pH can be tuned by substitution on the acridine core. researchgate.net |

| Oxidant | Hydrogen peroxide is a common oxidant that initiates the chemiluminescent reaction. researchgate.net |

| Substituents | Electron-donating or withdrawing groups on the acridine ring can alter the electronic properties and, consequently, the quantum yield and emission kinetics. researchgate.netnih.gov |

| Leaving Group | The nature of the group attached to the C9 carbonyl influences the efficiency of the formation of the dioxetanone intermediate. nih.gov |

Catalysis in Double Hydroarylation Reactions

While this compound itself is not typically the catalyst, its oxidized form, the 9-methylacridinium ion, is a prominent organophotocatalyst. nih.govnih.govrsc.org Acridinium salts are known for their high excited-state oxidative power, which allows them to catalyze a variety of chemical transformations upon irradiation with visible light. rsc.org These reactions often proceed via single-electron transfer (SET) mechanisms.

In the context of hydroarylation, acridinium photocatalysts can facilitate the addition of C-H bonds of arenes across unsaturated bonds like alkenes and alkynes. While the direct use of this compound as a catalyst for double hydroarylation is not extensively documented, a related process involves the synthesis of 9,9-disubstituted-9,10-dihydroacridine derivatives through a catalytic double hydroarylation of alkynes with diarylamines. rsc.org This reaction, catalyzed by an electrophilic phenoxyphosphonium dication, demonstrates the construction of the dihydroacridine core via a double hydroarylation pathway. rsc.org

The general principle of acridinium-photocatalyzed reactions involves the photoexcitation of the acridinium salt, which then acts as a strong oxidant to activate a substrate. This can initiate a radical cascade that leads to the desired bond formation. The catalytic cycle is completed by the regeneration of the ground-state acridinium catalyst.

Table 2: Related Research on Acridinium Compounds in Catalysis

| Research Area | Catalyst/Compound | Reaction Type | Key Findings |

| Synthesis of Dihydroacridines | Electrophilic phenoxyphosphonium dication | Double hydroarylation of alkynes | Synthesis of 9-methyl-9-aryl-9,10-dihydroacridine derivatives. rsc.org |

| Photoredox Catalysis | Acridinium Salts | Various visible-light-driven transformations | Modulation of photocatalytic activity through anion-binding co-catalysis. nih.gov |

| C-O Bond Cleavage | C9-arylated acridinium salts | Photoredox-catalyzed fragmentation | Tunable photophysical and photochemical properties for selective bond cleavage. nih.gov |

| Polymerization | Acridinium Salts | Cationic RAFT and DT polymerizations | High excited-state oxidative power enables controlled polymerization of vinyl ethers. rsc.org |

Advanced Research Perspectives and Emerging Areas in 9 Methyl 9,10 Dihydroacridine Chemistry

Supramolecular Interactions and Self-Assembly of Dihydroacridine Derivatives

The field of supramolecular chemistry offers a powerful paradigm for constructing complex, functional architectures from molecular building blocks. Dihydroacridine derivatives, with their rigid, polycyclic aromatic structure and hydrogen-bonding capabilities, are promising candidates for designing self-assembling systems. The primary non-covalent interactions that govern the self-assembly of these derivatives are π-π stacking and hydrogen bonds. nih.gov

The driving force for the assembly is often attributed to the strong π–π stacking ability of the aromatic cores and hydrophobic interactions. rsc.org Researchers are exploring how modifications to the dihydroacridine core can direct the formation of specific supramolecular structures. For instance, the introduction of functional groups capable of hydrogen bonding or metal coordination can guide the assembly process, leading to the formation of ordered structures like nanowires, nanotubes, or hydrogels. nih.govrsc.org These self-assembled materials have potential applications in electronics, sensing, and biomedical fields. nih.govmdpi.com

A hypothetical self-assembly mechanism for a functionalized dihydroacridine derivative might involve initial π-π stacking of the acridine (B1665455) cores, followed by intermolecular hydrogen bonding to solidify the extended structure.

Table 1: Key Interactions in Dihydroacridine Self-Assembly

| Interaction Type | Description | Potential Outcome |

|---|---|---|

| π-π Stacking | Attraction between the electron clouds of the aromatic acridine rings. | Formation of columnar or layered structures. |

| Hydrogen Bonding | Interaction involving the N-H group of the dihydroacridine ring or other functional substituents. | Increased stability and directionality of the assembly. |

| Hydrophobic Effects | The tendency of the nonpolar acridine systems to aggregate in aqueous environments. | Drives initial aggregation and is crucial for assembly in polar solvents. |

Integration into Redox-Active Frameworks and Molecular Systems

The dihydroacridine core is inherently redox-active, capable of participating in electron transfer and proton-coupled electron transfer (PCET) reactions. iastate.eduresearchgate.net The oxidation of 10-methyl-9,10-dihydroacridine, for example, can proceed through a radical cation intermediate (AcrH2•+), demonstrating its ability to act as an electron donor. iastate.edu This property is central to its integration into larger redox-active systems.

Organic Electronics: As components in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), where their electron-donating capabilities can be utilized in charge-transport layers. google.com

Energy Storage: As part of redox-flow batteries or supercapacitors, where the reversible oxidation and reduction of the dihydroacridine unit can store charge.

Catalysis: Where the dihydroacridine can act as a recyclable, framework-supported reducing agent.

The reaction of 10-methyl-9,10-dihydroacridine with strong inorganic oxidants like Ce(IV) or IrCl6(2-) results in a rapid electron transfer to produce the dihydroacridine radical cation. iastate.edu This is followed by a rate-determining loss of a proton and subsequent rapid oxidation of the resulting radical. iastate.edu

Table 2: Redox States of a Dihydroacridine Moiety

| Species | Formula | Oxidation State | Key Characteristics |

|---|---|---|---|

| Dihydroacridine | AcrH2 | Neutral | Stable, electron-rich, hydride/electron donor. |

| Dihydroacridine Radical Cation | AcrH2•+ | +1 | Formed via single electron transfer; transient intermediate. iastate.edu |

| Acridinyl Radical | AcrH• | Neutral | Formed after deprotonation of the radical cation. iastate.edu |

Control of Chemo-, Regio-, and Stereoselectivity in Reactions

Achieving high levels of selectivity is a paramount goal in modern organic synthesis. slideshare.net For reactions involving 9-methyl-9,10-dihydroacridine and its derivatives, controlling the outcome at the reactive C9 position is a key challenge and an active area of research.

Chemoselectivity: Refers to the selective reaction of one functional group in the presence of others. slideshare.net In a complex dihydroacridine derivative, this could mean, for example, selectively oxidizing the dihydroacridine core without affecting other sensitive groups on the molecule.

Regioselectivity: Concerns the control of the site of a reaction. slideshare.net For substituted dihydroacridines, reactions like electrophilic aromatic substitution could occur on multiple positions of the outer benzene (B151609) rings. Directing groups are often employed to control the position of these modifications.

Stereoselectivity: Involves controlling the formation of stereoisomers. nih.gov For reactions that create a new chiral center at the C9 position, developing catalytic asymmetric methods is a significant goal. This would allow for the synthesis of enantioenriched dihydroacridine derivatives, which is crucial for applications in medicinal chemistry and materials science.

A notable reaction is the photo-induced coupling of 10-methyl-9,10-dihydroacridine with 9-fluorenylidenemalononitrile, which yields a specific coupling product. nih.govrsc.org Future research in this area will focus on using chiral catalysts or auxiliaries to influence the stereochemical outcome of such C-C bond-forming reactions at the C9 position.

Table 3: Strategies for Controlling Selectivity in Dihydroacridine Reactions

| Selectivity Type | Challenge | Potential Strategy |

|---|---|---|

| Chemoselectivity | Differentiating between the redox-active dihydroacridine core and other functional groups. | Use of mild, selective reagents; strategic application of protecting groups. |

| Regioselectivity | Controlling the position of substitution on the aromatic rings. | Installation of directing groups; use of sterically hindered reagents to favor less accessible sites. |

| Stereoselectivity | Controlling the 3D arrangement of atoms at the C9 position. | Employment of chiral catalysts (organocatalysts or transition metal complexes); use of chiral auxiliaries. nih.gov |

Development of Novel Dihydroacridine-Based Reactivity Modulators

Beyond their use as simple reagents, dihydroacridine derivatives are being developed as sophisticated reactivity modulators that can influence or control chemical and biological processes. This involves designing derivatives that can interact with specific targets to alter their function.

One emerging application is the modulation of biological systems. For instance, certain 9,10-dihydroacridine (B10567) derivatives have been shown to disrupt bacterial cell division by promoting the polymerization of the FtsZ protein, highlighting their potential as novel antimicrobial agents. dovepress.com Furthermore, the antioxidant and radical-scavenging activity of some 9,10-dihydroacridine derivatives demonstrates their ability to modulate redox processes, which is relevant to therapeutic strategies. nih.gov

In chemical synthesis, the hydride-donating ability of the dihydroacridine core can be precisely tuned by altering the electronic properties of substituents on the aromatic rings or the N10 position. This allows for the development of a library of reducing agents with a finely graded spectrum of reactivity, enabling highly selective reductions of sensitive substrates. These "tunable" reagents represent a form of reactivity modulation, where the dihydroacridine structure is engineered to achieve a specific chemical outcome.

Q & A

Q. How can the crystal structure of 9-Methyl-9,10-dihydroacridine derivatives be accurately determined, and what structural insights are critical for understanding their reactivity?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) is the gold standard for resolving non-planar conformations and bond geometries. For example, the crystal structure of 4,9-dimethyl-9,10-dihydroacridine (C15H15N) revealed a non-planar geometry with sp³-hybridized N1 and C7 atoms, creating a dihedral angle of ~110° between aromatic planes. Key structural parameters include C–N bond lengths (~1.39 Å) and methyl group orientations, which influence steric hindrance and electron delocalization . These insights guide synthetic modifications to enhance π-conjugation or steric stabilization in applications like OLED host materials.

Q. What are the key synthetic strategies for preparing this compound derivatives, and how do reaction conditions influence product purity?

Methodological Answer: Common methods include:

- Nucleophilic addition : Methyllithium reacts with acridine derivatives in THF to yield dihydroacridines (55% yield after recrystallization in chloroform/ether) .

- Suzuki coupling : Brominated derivatives (e.g., 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine) are coupled with aryl boronic acids to introduce electron-donating/withdrawing groups .

Critical factors : - Solvent polarity : Protic solvents stabilize intermediates but may promote side reactions.

- Temperature control : Low temperatures (<0°C) reduce aggregation in sterically hindered systems.

Purification via column chromatography or sublimation (>99% purity) is essential for optoelectronic applications .

Advanced Research Questions

Q. How do solvent polarity and protic/aprotic environments influence the photochemical cleavage pathways of this compound derivatives?

Methodological Answer: Ultrafast transient absorption spectroscopy (fs/ns regimes) reveals solvent-dependent mechanisms:

- Protic solvents (e.g., H2O) : Promote heterolytic C–O bond cleavage (τ = 108 ps) in derivatives like 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, generating acridinium cations (Acr⁺) and hydroxide ions (OH⁻) with long recombination lifetimes (>100 μs) .

- Aprotic solvents (e.g., acetonitrile) : Favor intersystem crossing (ISC) to triplet states, reducing cleavage efficiency.

Experimental design : - Use degassed solvents to eliminate O2 quenching.

- Monitor recombination dynamics via time-resolved emission spectroscopy.

Q. What computational approaches (e.g., DFT) are effective in predicting the electronic properties of donor-acceptor systems based on this compound?

Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) predicts:

- HOMO/LUMO alignment : For donor-acceptor-donor (DAD) systems, HOMO localizes on the dihydroacridine donor (-5.28 to -5.33 eV ionization potential), while LUMO resides on acceptors like benzothiadiazole .

- ΔE(S1–T1) : Critical for thermally activated delayed fluorescence (TADF). Derivatives with ΔE(S1–T1) < 0.1 eV (e.g., 0.06 eV for certain DAD compounds) enable efficient reverse intersystem crossing (RISC) .

Validation : Compare computed redox potentials (e.g., EA ≈ 2.59–2.84 eV) with cyclic voltammetry data.

Q. How can contradictions in reported redox potentials and pKa values for this compound derivatives be resolved?

Methodological Answer: Discrepancies arise from solvent effects (e.g., DMSO vs. MeCN) and measurement techniques:

- Electrochemical standardization : Use ferrocene/ferrocenium as an internal reference for cyclic voltammetry.

- pKa determination : Employ UV-vis titration in rigorously dried solvents to avoid proton exchange with trace water .

For example, Cheng et al. resolved AcrH2 redox potentials in MeCN (E1/2 = -1.2 V vs. SCE) by correlating DFT-calculated HOMO energies with experimental data .

Q. What strategies mitigate aggregation-induced quenching in solid-state applications of TADF emitters based on this compound?

Methodological Answer:

- Molecular engineering : Introduce bulky substituents (e.g., 9,9-dimethyl groups) to restrict π-π stacking .

- Host-guest systems : Blend with wide-bandgap hosts (e.g., mCP) to isolate emitters.

- Solid-state PLQY enhancement : Derivatives like DMAC-TRZ achieve >37% PLQY in deoxygenated films via suppressed vibrational quenching .

Q. How do substituent positions on the acridine core affect photophysical properties in chemosensing applications?

Methodological Answer:

- Para-substitution : Enhances conjugation, red-shifting emission (e.g., 550–770 nm in DAD systems) .

- Ortho-substitution : Increases steric hindrance, reducing non-radiative decay (e.g., zinc complexes for RDX detection show 80-fold fluorescence turn-on via hydride transfer) .

Experimental optimization : Screen substituents via time-dependent density functional theory (TD-DFT) to predict charge-transfer transitions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.